![molecular formula C21H16FN7O5S B2707127 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide CAS No. 852154-22-4](/img/no-structure.png)
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C21H16FN7O5S and its molecular weight is 497.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
This compound and its analogues have been studied for their potential as dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical enzymes in nucleotide synthesis and are targeted for cancer chemotherapy. The most potent dual inhibitor identified in this category demonstrated significant inhibitory activities against both human TS and DHFR (Gangjee et al., 2008).
Antimicrobial Activity
Some derivatives of this compound have been synthesized and investigated for their antimicrobial properties. A study focused on novel pyrimidine-triazole derivatives, which showed potential against selected bacterial and fungal strains in organic solvents (Majithiya & Bheshdadia, 2022).
Molecular Structure and Antiviral Potency
This compound has also been studied for its molecular structure, spectroscopic properties, and antiviral potency. A detailed analysis including density functional method calculations, vibrational assignments, and molecular docking against SARS-CoV-2 protein has been conducted, highlighting its potential in antiviral applications (Mary et al., 2020).
Crystal Structure Analysis
The crystal structure of this compound has been analyzed to understand its molecular conformation and intramolecular interactions. Such studies are fundamental in drug design and development for various therapeutic applications (Subasri et al., 2016).
Radiosynthesis for Imaging Applications
Compounds within the same structural family have been synthesized for imaging applications, specifically using positron emission tomography (PET). Such research aids in the development of new diagnostic tools and therapeutic monitoring (Dollé et al., 2008).
Thiopyrimidine-Glucuronide Compounds
The synthesis and evaluation of novel thiopyrimidine-glucuronide compounds, which are derivatives of this compound, have shown promising biological activities. Such compounds are of interest in medicinal chemistry for their potential therapeutic applications (Wanare, 2022).
Antifungal Agent Synthesis
This compound's structure is also used in the synthesis of novel broad-spectrum triazole antifungal agents, emphasizing its importance in developing new antifungal therapies (Butters et al., 2001).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazole-3-thiol, which is then coupled with N-(3-nitrophenyl)acetamide to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "thiourea", "2,4-dioxo-1H-pyrimidine-6-carbaldehyde", "3-nitrobenzoyl chloride", "triethylamine", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazole-3-thiol", "a. Dissolve 4-fluorobenzaldehyde (1.0 g, 7.0 mmol) and thiourea (0.8 g, 10.5 mmol) in ethanol (20 mL) and add a catalytic amount of sulfuric acid. Stir the mixture at room temperature for 2 hours.", "b. Add sodium hydroxide (1.0 g, 25.0 mmol) to the reaction mixture and stir for an additional 30 minutes.", "c. Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the intermediate 5-[(4-fluorophenyl)methyl]-1,2,4-triazole-3-thiol.", "d. Dissolve 2,4-dioxo-1H-pyrimidine-6-carbaldehyde (1.0 g, 6.5 mmol) and the intermediate 5-[(4-fluorophenyl)methyl]-1,2,4-triazole-3-thiol (1.5 g, 6.5 mmol) in ethanol (20 mL) and add a catalytic amount of sodium borohydride. Stir the mixture at room temperature for 2 hours.", "e. Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the intermediate 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazole-3-thiol.", "Step 2: Synthesis of 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide", "a. Dissolve N-(3-nitrophenyl)acetamide (1.0 g, 5.5 mmol) and triethylamine (1.5 mL, 10.5 mmol) in ethyl acetate (20 mL) and add 3-nitrobenzoyl chloride (1.4 g, 6.6 mmol). Stir the mixture at room temperature for 2 hours.", "b. Add the intermediate 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazole-3-thiol (1.5 g, 6.5 mmol) to the reaction mixture and stir at room temperature for an additional 2 hours.", "c. Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the final product 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide." ] } | |
CAS番号 |
852154-22-4 |
分子式 |
C21H16FN7O5S |
分子量 |
497.46 |
IUPAC名 |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C21H16FN7O5S/c22-12-4-6-15(7-5-12)28-17(9-14-10-18(30)25-20(32)24-14)26-27-21(28)35-11-19(31)23-13-2-1-3-16(8-13)29(33)34/h1-8,10H,9,11H2,(H,23,31)(H2,24,25,30,32) |
InChIキー |
MTQGRLTYVKJDHQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2707044.png)
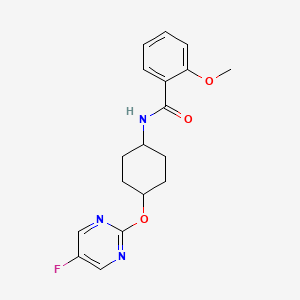
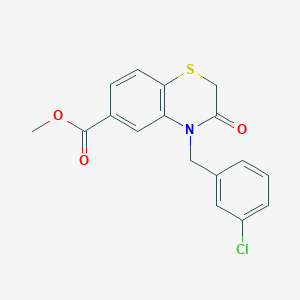
![3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B2707048.png)
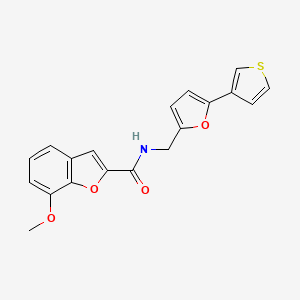
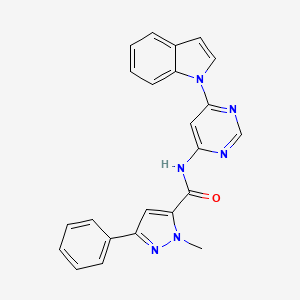
![5-formyl-2-methyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-3-carboxamide](/img/structure/B2707053.png)


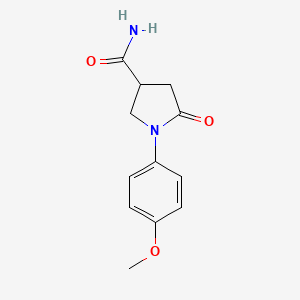
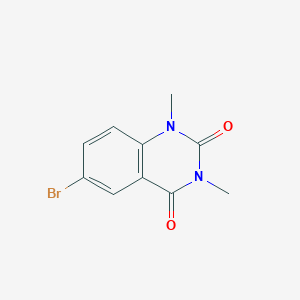
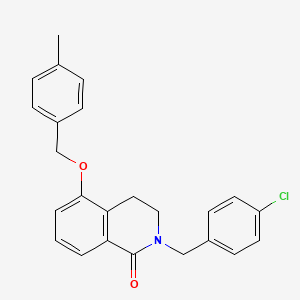
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2707064.png)
![N-[(3-Cyclopropyloxy-2-fluorophenyl)methyl]-N-(1-methylpyrazol-4-yl)prop-2-enamide](/img/structure/B2707066.png)